ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate is a synthetic thiazole derivative featuring a 1-methylindole moiety linked via an acetamide group to a thiazole core, with an ethyl ester functionalization. Thiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The indole group in this compound may enhance interactions with biological targets through π-π stacking or hydrophobic effects, while the ethyl ester improves solubility and bioavailability.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-17(23)9-13-11-25-18(19-13)20-16(22)8-12-10-21(2)15-7-5-4-6-14(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
WXMQFRMYOZHZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Acetamide Moiety
The indole acetamide segment is typically synthesized via alkylation of indole at the N1 position, followed by acetylation. For instance, 1-methylindole-3-acetic acid is prepared by treating indole-3-acetic acid with methyl iodide in the presence of a base such as potassium carbonate. Subsequent conversion to the acid chloride using thionyl chloride (SOCl₂) enables amide bond formation with aminothiazole derivatives. Patent data demonstrates that reacting 1-methylindole-3-acetyl chloride with 2-aminothiazole in 1,2-dimethoxyethane at room temperature yields the acetamido-thiazole intermediate. This step is critical for ensuring regioselectivity, as competing reactions at the indole C2 or C7 positions can occur under harsher conditions.
Thiazole Ring Construction
Thiazole rings are constructed via cyclization or coupling reactions. A notable method involves reacting indoline-2-thiones with α-halogenated carbonyl compounds. For example, ethyl 2-chloroacetoacetate reacts with 3-methylindoline-2-thione in water at 60°C to form thiazolo[3,2-a]indole derivatives. While this method initially yielded 23% in dichloromethane, switching to aqueous solvent systems improved efficiency to near-quantitative yields. The mechanism likely proceeds through nucleophilic substitution, where the thione sulfur attacks the α-carbon of the chloroester, followed by cyclodehydration.
Esterification and Final Assembly
Esterification of the thiazole-acetic acid intermediate completes the synthesis. In a representative procedure, the carboxylic acid derivative is treated with ethanol in the presence of sulfuric acid under reflux. Alternatively, pre-functionalized ethyl esters can be incorporated earlier in the synthesis to streamline steps. For instance, using ethyl 2-(2-aminothiazol-4-yl)acetate as a starting material avoids subsequent esterification, reducing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics and yields. Non-polar solvents like dichloromethane favor slower, controlled reactions but risk incomplete conversion. Polar aprotic solvents (e.g., dimethylformamide) accelerate amide coupling but may degrade acid-sensitive intermediates. Water, surprisingly, emerged as optimal for thiazole cyclization, offering enhanced solubility of ionic intermediates and facilitating byproduct removal via extraction. Temperature optimization is equally critical: elevating from room temperature to 60°C reduced reaction times from 48 hours to 5.5 hours in aqueous systems.
Table 1: Solvent and Temperature Optimization for Thiazole Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 48 | 23 |
| Water | 60 | 5.5 | 99 |
| Acetonitrile | 60 | 14 | 45 |
Purification and Characterization Techniques
Crude products are typically purified via flash column chromatography using gradients of petroleum ether and ethyl acetate (3:1 to 1:1). This method effectively separates unreacted starting materials and regioisomers. For industrial-scale applications, continuous extraction with ethyl acetate followed by solvent evaporation offers a pragmatic alternative. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation, particularly distinguishing between N1- and C3-substituted indole regioisomers.
Comparative Analysis of Methodologies
The aqueous thiazole cyclization method outperforms traditional organic solvent-based approaches in yield and environmental impact. However, it requires stringent temperature control to prevent hydrolysis of the ethyl ester group. Conversely, the patent-described route using 1,2-dimethoxyethane achieves milder conditions but necessitates costly solvent recovery systems. A hybrid approach—initiating the reaction in a polar solvent and completing it in water—may balance efficiency and practicality.
Industrial Scalability and Process Considerations
While no direct industrial data exists for this compound, lessons from related syntheses suggest continuous flow reactors could mitigate exothermic risks during thiazole formation . Scaling the aqueous method would demand efficient water removal systems, potentially via azeotropic distillation with toluene. Economic analyses highlight ethyl acetate as a favorable extraction solvent due to its low toxicity and ease of recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with indole and thiazole structures exhibit anticancer properties. Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate has been evaluated for its ability to inhibit cancer cell proliferation. Studies show that derivatives of thiazole and indole can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to possess activity against bacteria and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic microorganisms, making this compound a candidate for further investigation in the development of antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that compounds containing indole and thiazole moieties may have neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease . this compound could potentially be explored for similar applications.
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry synthesized various thiazole-indole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy .
Case Study 2: Antimicrobial Efficacy
In another study, a series of thiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structural features to this compound exhibited significant antibacterial activity, warranting further exploration into its potential as a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The indole and thiazole rings can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate with key analogs, highlighting differences in substituents, molecular properties, and synthetic yields:
Physicochemical and Pharmacological Insights
- Molecular Weight and Solubility : The target compound (MW 370.44) is smaller than the thiadiazole derivative (MW 452.59) but larger than simpler acetamide analogs (MW ~216–228). Its ethyl ester group likely improves membrane permeability relative to carboxylic acid derivatives .
- Sulfonamide Derivatives: Sulfonamides (e.g., 19a) are often associated with antimicrobial activity, whereas indole-containing thiazoles may show anticancer effects due to DNA intercalation or kinase inhibition .
Spectroscopic and Analytical Data
- NMR Characterization : Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (2 ) and related analogs were characterized via <sup>1</sup>H and <sup>13</sup>C NMR, providing reference data for the target compound’s spectral analysis .
- Mass Spectrometry : Ureido derivatives (10d–f ) showed ESI-MS [M+H]<sup>+</sup> peaks at m/z 514–548, suggesting the target compound’s molecular ion would appear near m/z 370–371 .
Biological Activity
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 274.32 g/mol. The compound features an indole core, which is a bicyclic structure consisting of a fused benzene ring and a pyrrole ring, along with thiazole and acetate functionalities that enhance its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those related to this compound. These compounds have demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compounds exhibited strong antibiofilm activity compared to standard antibiotics like Ciprofloxacin, suggesting their utility in treating biofilm-associated infections .
Anti-inflammatory Activity
Indole derivatives are often studied for their anti-inflammatory properties. This compound may possess similar properties due to its structural components. Compounds with indole structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : The indole core may interact with various receptors, modulating their activity and contributing to its therapeutic effects.
Toxicity and Safety Profile
Preliminary studies indicate that derivatives related to this compound exhibit low toxicity levels:
- Hemolytic Activity : These compounds showed minimal hemolytic activity (% lysis range from 3.23% to 15.22%) compared to Triton X-100 .
- Cytotoxicity : Noncytotoxicity was observed with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .
Table: Summary of Biological Activities
Case Study: Indole Derivatives in Drug Development
In a study focusing on indole derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, some exhibited promising COX inhibition and antimicrobial effects, supporting the potential of this compound in drug development .
Q & A
Basic: What are the key considerations for optimizing the synthesis of ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate?
Answer:
The synthesis involves multi-step reactions, including coupling of indole and thiazole moieties. Key factors include:
- Reagent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency, as demonstrated in indole-thiazole hybrid syntheses .
- Temperature control : Maintain reflux conditions (~80–100°C) for cyclization steps to ensure high yields (e.g., 82–93% yields reported for analogous thiazole derivatives) .
- Protection/deprotection strategies : Protect reactive groups (e.g., amino or carboxyl) during coupling steps to avoid side reactions .
- Purification : Employ recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography for high purity (>95%) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use complementary spectroscopic and crystallographic methods:
- NMR spectroscopy : Analyze and NMR to confirm substituent positions. For example, thiazole protons typically resonate at δ 7.5–8.0 ppm, while indole NH signals appear at δ 12.7–13.1 ppm .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks at m/z ~450–550 for related derivatives) .
- X-ray crystallography : Resolve crystal structures using SHELX software to verify bond lengths and angles (e.g., SHELXL for small-molecule refinement) .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigate via:
- Dose-response standardization : Use IC values normalized to control compounds (e.g., antitumor activity against MCF-7 cells vs. HEK293) .
- SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on the indole ring) to identify activity-determining moieties .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like JNK kinases, which are implicated in apoptosis pathways .
Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound?
Answer:
A multi-modal approach is critical:
- Enzyme inhibition assays : Test against kinases (e.g., JNK1/3) using ATP-competitive assays to identify direct targets .
- Cellular pathway analysis : Employ RNA-seq or Western blotting to track downstream markers (e.g., p53, Bcl-2) in treated cancer cells .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm interactions with proposed targets (e.g., DNA topoisomerases) .
Advanced: What methodologies are effective for analyzing the compound’s stability under physiological conditions?
Answer:
- HPLC-MS stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation products over 24–72 hours .
- Metabolite identification : Use liver microsomes and LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions (e.g., stability below 150°C) .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Answer:
- Reverse-phase HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients for separation .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 451 → 257 for quantification in biological samples) .
- Calibration curves : Prepare standards in relevant matrices (e.g., serum or cell lysate) to account for matrix effects .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce logP values below 3, improving solubility .
- Prodrug design : Modify ester groups (e.g., ethyl to pivaloyloxymethyl) to enhance oral bioavailability .
- Plasma protein binding assays : Use equilibrium dialysis to assess albumin binding and adjust substituents to reduce sequestration .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid reflux) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Advanced: How can computational tools aid in predicting the compound’s reactivity and toxicity?
Answer:
- DFT calculations : Predict electrophilic sites using Gaussian09 (e.g., Fukui indices for nucleophilic attack) .
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate membrane permeation using GROMACS to assess blood-brain barrier penetration .
Advanced: What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?
Answer:
- Combinatorial libraries : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) on the indole and thiazole rings .
- High-throughput screening (HTS) : Test libraries against kinase panels or cancer cell lines to identify lead candidates .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent spatial arrangements with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
